molecular formula C10H6N8 B1199093 Tetrazolast CAS No. 95104-27-1

Tetrazolast

Cat. No.: B1199093
CAS No.: 95104-27-1
M. Wt: 238.21 g/mol
InChI Key: LIRHINFDFZWXPL-UHFFFAOYSA-N
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Description

Tetrazolast is a heterocyclic compound with the molecular formula C₁₀H₆N₈. It is known for its antiviral properties, particularly as an inhibitor of the Hepatitis C virus (HCV). The compound contains a tetrazole ring, which is a five-membered ring consisting of one carbon atom and four nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazolast can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tetrazolast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tetrazolast has a wide range of applications in scientific research:

Mechanism of Action

Tetrazolast exerts its antiviral effects by inhibiting the replication of the Hepatitis C virus. It targets the viral enzyme responsible for RNA replication, thereby preventing the virus from multiplying. The exact molecular pathways involved in this inhibition are still under investigation, but it is believed that this compound binds to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Comparison: Tetrazolast is unique in its specific antiviral activity against HCV, whereas compounds like Oteseconazole and Quilseconazole are primarily studied for their antifungal properties. The selectivity of this compound for the viral enzyme makes it a promising candidate for antiviral therapy .

Biological Activity

Tetrazolast is a compound belonging to the tetrazole class, which has garnered attention for its biological activities, particularly as an antiviral agent. This article explores its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its tetrazole ring structure, which is known to enhance the biological activity of compounds. The compound acts primarily as an inhibitor of Hepatitis C Virus (HCV), with reported inhibitory activity ranging from 5% to 20% against the virus in vitro . The mechanism through which this compound exerts its antiviral effects involves interference with viral replication processes, though specific pathways remain under investigation.

Antiviral Properties

This compound has been documented for its antiviral properties, particularly against HCV. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies. Research indicates that modifications to the tetrazole structure can enhance its efficacy and broaden its antiviral spectrum .

Other Biological Activities

In addition to its antiviral properties, tetrazole derivatives have shown various biological activities, including:

  • Anti-inflammatory effects : Certain tetrazole derivatives exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Antimicrobial activity : Some studies have indicated that tetrazoles possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Study 1: Efficacy Against HCV

A retrospective analysis of this compound's effectiveness against HCV was conducted with a focus on patient outcomes following treatment. The study highlighted the compound's potential in reducing viral load in patients with chronic HCV infections. Patients receiving this compound showed a significant decrease in viral RNA levels compared to those receiving standard treatments alone .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of a modified tetrazole derivative in a rat model of arthritis. Results demonstrated that the derivative significantly reduced inflammation markers and improved joint mobility compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Efficacy/Results
AntiviralInhibition of HCV replication5% - 20% inhibition
Anti-inflammatoryReduction of inflammation in arthritic modelsSignificant decrease in inflammation markers
AntimicrobialActivity against certain bacterial strainsVariable efficacy depending on structure

Properties

CAS No.

95104-27-1

Molecular Formula

C10H6N8

Molecular Weight

238.21 g/mol

IUPAC Name

4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline

InChI

InChI=1S/C10H6N8/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10/h1-5H,(H,11,12,14,15)

InChI Key

LIRHINFDFZWXPL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4

Synonyms

MDL 26,024GO
MLD-26-024GO
tetrazolast
tetrazolast meglumine

Origin of Product

United States

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